molecular formula C36H29P2+ B13772384 [3-(Diphenylphosphino)phenyl]triphenylphosphonium

[3-(Diphenylphosphino)phenyl]triphenylphosphonium

Cat. No.: B13772384
M. Wt: 523.6 g/mol
InChI Key: RDCDOYNXYRCYHU-UHFFFAOYSA-N
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Description

[3-(Diphenylphosphino)phenyl]triphenylphosphonium is a complex organophosphorus compound with the molecular formula C36H29P2+. This compound is known for its unique structure, which includes both diphenylphosphino and triphenylphosphonium groups. It is widely used in various fields of chemistry due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [3-(Diphenylphosphino)phenyl]triphenylphosphonium typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method is the reaction of triphenylphosphine with 3-bromophenyldiphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving yield. The industrial process also involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(Diphenylphosphino)phenyl]triphenylphosphonium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in organic synthesis and catalysis .

Scientific Research Applications

[3-(Diphenylphosphino)phenyl]triphenylphosphonium has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in targeting specific cellular pathways.

    Industry: It is used in the production of specialty chemicals and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of [3-(Diphenylphosphino)phenyl]triphenylphosphonium involves its interaction with molecular targets such as enzymes and proteins. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler phosphine compound with similar reactivity but lacking the additional diphenylphosphino group.

    Diphenylphosphinoethane: Another related compound with two diphenylphosphino groups but different structural arrangement.

    Triphenylphosphonium salts: Compounds with similar phosphonium cation but different substituents

Uniqueness

[3-(Diphenylphosphino)phenyl]triphenylphosphonium is unique due to its dual functional groups, which provide enhanced reactivity and versatility in chemical reactions. Its ability to act as both a ligand and a reactive intermediate makes it valuable in various applications, distinguishing it from simpler phosphine compounds .

Properties

Molecular Formula

C36H29P2+

Molecular Weight

523.6 g/mol

IUPAC Name

(3-diphenylphosphanylphenyl)-triphenylphosphanium

InChI

InChI=1S/C36H29P2/c1-6-17-30(18-7-1)37(31-19-8-2-9-20-31)32-21-16-28-36(29-32)38(33-22-10-3-11-23-33,34-24-12-4-13-25-34)35-26-14-5-15-27-35/h1-29H/q+1

InChI Key

RDCDOYNXYRCYHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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